
8-Methoxynaphthalene-1-ol
Übersicht
Beschreibung
8-Methoxynaphthalene-1-ol is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 . It is also known as 1-hydroxy-8-methoxynaphthalene .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a melting point of over 280℃ . It should be stored in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen
Regioselective Lithiation Studies
1-Methoxynaphthalene, a related compound to 8-Methoxynaphthalene-1-ol, has been studied for its regioselective lithiation, an important reaction in organic synthesis. Research by Betz and Bauer (2002) revealed that 1-methoxynaphthalene undergoes lithiation at different positions depending on the lithium reagent used, highlighting the compound's versatility in organic reactions (Betz & Bauer, 2002).
Reactivity and Synthesis
Kirby and Percy (1988) investigated the reactivity of 8-substituted 1-naphthol derivatives, including 8-lithio-1-methoxynaphthalene. Their findings contribute to the understanding of the reactivity of these compounds in various organic reactions (Kirby & Percy, 1988).
Organometallic Chemistry
Dehand et al. (1983) explored the reactivity of cyclopalladated compounds, including those derived from 1-methoxynaphthalene. This research provides insight into the application of these compounds in organometallic chemistry and potential catalytic processes (Dehand et al., 1983).
Vibrational Spectral Analysis
The structural and vibrational properties of 1-methoxynaphthalene have been studied by Govindarajan, Periandy, and Ganesan (2010). This research offers important insights into the molecular structure and behavior of such compounds, which are crucial in various scientific applications (Govindarajan, Periandy, & Ganesan, 2010).
Antifungal Activity
Tanapichatsakul et al. (2020) identified 8-methoxynaphthalen-1-ol as having potential antifungal activity. This compound was isolated from the endophytic fungus Diatrype palmicola and showed effectiveness against Athelia rolfsii, a plant pathogenic fungus, suggesting its potential use in biofungicide development (Tanapichatsakul et al., 2020).
Catalysis and Chemical Transformations
Yoshikawa et al. (2004) synthesized novel 1-aryl-substituted 8-methoxynaphthalenes using Suzuki–Miyaura cross-coupling, a key reaction in organic chemistry. These compounds have potential as ligands in metal-catalyzed transformations, indicating their utility in various synthetic applications (Yoshikawa et al., 2004).
Wirkmechanismus
Target of Action
The primary target of 8-Methoxynaphthalene-1-ol is the plant pathogenic fungus Athelia rolfsii . This fungus is responsible for causing Southern blight disease in tomatoes .
Mode of Action
This compound exhibits antifungal activity against Athelia rolfsii . The compound interacts with the fungus, inhibiting its growth
Result of Action
The application of this compound results in the inhibition of Athelia rolfsii growth . The minimum inhibitory concentration of this compound was demonstrated at 250 µg/mL against this pathogen . It has the potential for controlling the growth of Athelia rolfsii, thereby managing Southern blight disease in tomatoes .
Safety and Hazards
The safety data sheet for 8-Methoxynaphthalene-1-ol indicates that it should be handled with care. Contact with skin and eyes should be avoided, and exposure should be minimized . It is advised to use personal protective equipment and provide appropriate exhaust ventilation at places where dust is formed .
Biochemische Analyse
Biochemical Properties
8-Methoxynaphthalene-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the growth of certain plant pathogenic fungi by interacting with fungal enzymes, thereby disrupting their metabolic processes . The compound’s ability to bind to specific proteins and enzymes highlights its potential as a biochemical tool in studying enzyme inhibition and protein interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it has been observed to inhibit the growth of pathogenic fungi, thereby protecting the plant from infections . This compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules within the cell. Its antifungal activity is particularly notable, as it disrupts the normal cellular functions of the fungi, leading to their death.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways of the target organism . This binding interaction can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of fungal growth, demonstrating its potential for prolonged antifungal activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effective antifungal activity. At higher doses, it may cause adverse effects, including toxicity to non-target cells . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and activity. The compound can influence metabolic flux and alter metabolite levels within the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in various biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
8-methoxynaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLPABRPTHFKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



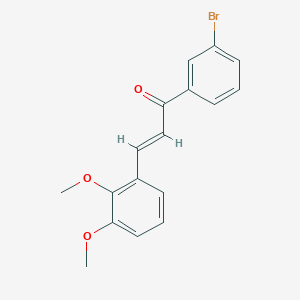

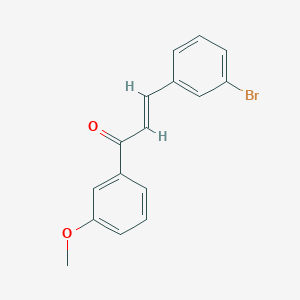

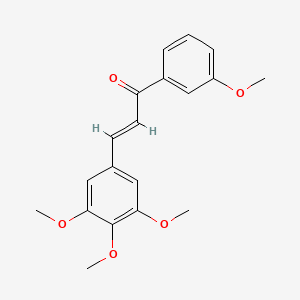
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)


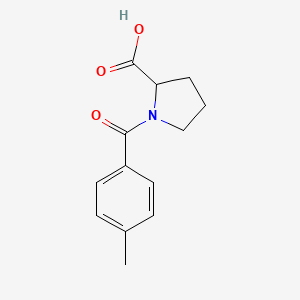

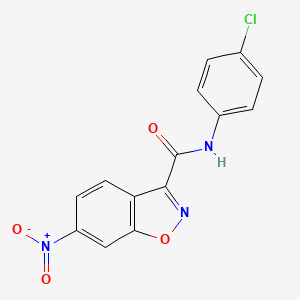
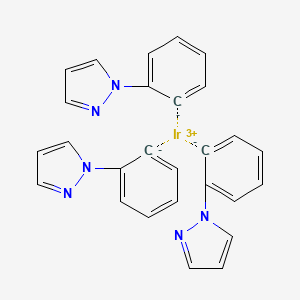
![4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3131871.png)
